molecular formula C29H44N2O16 B050247 Bgadgg CAS No. 124040-62-6

Bgadgg

Cat. No. B050247
CAS RN: 124040-62-6
M. Wt: 676.7 g/mol
InChI Key: LVRUBFDCPPFISJ-ILRWZOIZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bgadgg is a synthetic compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is known for its unique mechanism of action, which makes it a promising candidate for many different types of experiments.

Mechanism of Action

The mechanism of action of Bgadgg is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors. This binding results in the activation of certain signaling pathways, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Bgadgg has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, decrease anxiety-like behavior, and improve learning and memory. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Bgadgg in lab experiments is its well-established synthesis method. This makes it relatively easy for researchers to obtain the compound for their experiments. Additionally, Bgadgg has been extensively studied, and its mechanism of action and physiological effects are well-understood. However, one of the main limitations of using Bgadgg in lab experiments is its potential toxicity. It has been shown to have toxic effects at high doses, which can limit its use in certain types of experiments.

Future Directions

There are many future directions for further research on Bgadgg. One area of interest is its potential use as a therapeutic agent. Its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of various neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, more studies are needed to determine the optimal dosage and administration of Bgadgg for different types of experiments.

Synthesis Methods

Bgadgg is a synthetic compound that is typically synthesized in a laboratory setting. The synthesis method involves the reaction of several different chemicals in specific conditions to produce the final compound. The process is complex and requires expertise in organic chemistry. However, the synthesis method has been well-established, and many researchers have successfully synthesized Bgadgg in their laboratories.

Scientific Research Applications

Bgadgg has been extensively studied in scientific research due to its potential applications in various fields. It has been used in studies related to neuroscience, pharmacology, and toxicology. In neuroscience, Bgadgg has been used to study the effects of different compounds on the central nervous system. In pharmacology, it has been used to test the efficacy of different drugs. In toxicology, it has been used to study the toxicity of different chemicals.

properties

CAS RN

124040-62-6

Product Name

Bgadgg

Molecular Formula

C29H44N2O16

Molecular Weight

676.7 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-benzyl-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C29H44N2O16/c1-12(35)30-18-22(40)19(37)15(9-32)43-27(18)47-29(8-14-6-4-3-5-7-14)26(31-13(2)36)25(21(39)17(11-34)46-29)45-28-24(42)23(41)20(38)16(10-33)44-28/h3-7,15-28,32-34,37-42H,8-11H2,1-2H3,(H,30,35)(H,31,36)/t15-,16-,17-,18-,19-,20+,21+,22-,23+,24-,25+,26-,27+,28+,29-/m1/s1

InChI Key

LVRUBFDCPPFISJ-ILRWZOIZSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@]2([C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)CC4=CC=CC=C4)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)CC4=CC=CC=C4)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)CC4=CC=CC=C4)CO)O)O

synonyms

enzyl O-galactopyranosyl-(1-3)-O-(2-acetamido-2-deoxyglucopyranosyl)-(1-6)-2-acetamido-2-deoxygalactopyranoside
BGADGG

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.